tert-Butyl 2-cyano-5-fluoronicotinate
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Overview
Description
Tert-Butyl 2-cyano-5-fluoronicotinate: is a chemical compound with the molecular formula C11H11FN2O2 and a molecular weight of 222.22 g/mol It is a fluorinated derivative of nicotinic acid, which is a part of the pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-cyano-5-fluoronicotinate typically involves the following steps:
Starting Material: : The synthesis begins with 2-cyano-5-fluoronicotinic acid.
Protection: : The carboxylic acid group is protected using tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Purification: : The resulting tert-butyl ester is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale purification techniques to ensure high yield and purity. The process is optimized to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2-cyano-5-fluoronicotinate can undergo various chemical reactions, including:
Oxidation: : The fluorine atom can be oxidized to form a fluorine-containing derivative.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles can be used for substitution reactions, such as amines and alcohols.
Major Products Formed
Oxidation: : Fluorinated derivatives of the compound.
Reduction: : Amines derived from the cyano group.
Substitution: : Substituted derivatives with different functional groups.
Scientific Research Applications
Tert-Butyl 2-cyano-5-fluoronicotinate has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.
Biology: : It can be used as a probe to study biological systems and pathways.
Industry: : It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 2-cyano-5-fluoronicotinate exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom and cyano group play crucial roles in its biological activity, affecting various biochemical processes.
Comparison with Similar Compounds
Tert-Butyl 2-cyano-5-fluoronicotinate is unique due to its specific structural features, such as the presence of both fluorine and cyano groups. Similar compounds include:
Nicotinic Acid: : A simpler derivative without fluorination.
Fluorinated Nicotinates: : Other fluorinated derivatives of nicotinic acid.
Cyano-substituted Pyridines: : Compounds with cyano groups on the pyridine ring.
These compounds differ in their reactivity and biological activity, making this compound distinct in its applications.
Properties
IUPAC Name |
tert-butyl 2-cyano-5-fluoropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-11(2,3)16-10(15)8-4-7(12)6-14-9(8)5-13/h4,6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPKSSDVDFQZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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